1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester

Regioselective Synthesis Cross-Mannich Reaction Electron-Withdrawing Group Effect

This compound is a differentially protected indole derivative (C16H19NO5, MW 305.33) combining three pharmacologically and synthetically relevant features: an N‑tert‑butoxycarbonyl (Boc) protecting group, a 3‑acetoxy substituent, and a 5‑methoxy substituent. It serves as a stable, crystalline intermediate suitable for orthogonal deprotection strategies, wherein the Boc group can be removed under acidic conditions to liberate the free indole NH, while the 3‑acetoxy group functions as a masked hydroxyl or a tunable electron‑withdrawing group for regioselective transformations.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B12336139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN(C2=C1C=C(C=C2)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C16H19NO5/c1-10(18)21-14-9-17(15(19)22-16(2,3)4)13-7-6-11(20-5)8-12(13)14/h6-9H,1-5H3
InChIKeyMLONQPICSFYDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester (CAS 1364199-73-4): A Protected 3‑Acetoxyindole Building Block


This compound is a differentially protected indole derivative (C16H19NO5, MW 305.33) combining three pharmacologically and synthetically relevant features: an N‑tert‑butoxycarbonyl (Boc) protecting group, a 3‑acetoxy substituent, and a 5‑methoxy substituent . It serves as a stable, crystalline intermediate suitable for orthogonal deprotection strategies, wherein the Boc group can be removed under acidic conditions to liberate the free indole NH, while the 3‑acetoxy group functions as a masked hydroxyl or a tunable electron‑withdrawing group for regioselective transformations [1][2].

Why 3‑Acetyl or Unprotected 3‑Acetoxyindole Analogs Cannot Substitute for the N‑Boc‑Protected Ester in Multi‑Step Syntheses


Generic replacement with close analogs such as tert‑butyl 3‑acetyl‑1H‑indole‑1‑carboxylate (CAS 124688‑00‑2) or 5‑methoxy‑3‑acetoxyindole (CAS 1070994‑17‑0) is not functionally equivalent. The 3‑keto analog lacks the electron‑withdrawing acetoxy group that is critical for tuning indole nucleophilicity in cross‑coupling and Mannich reactions, as demonstrated in the total synthesis of iheyamine A [1][2]. Meanwhile, the unprotected 3‑acetoxyindole is prone to oxidative dimerization and cannot be carried through synthetic sequences that require a basic or nucleophilic environment at the indole nitrogen, whereas the Boc group of the target compound ensures chemical stability, simplifies purification, and permits late‑stage deprotection under mild acidic conditions [3][4].

Quantitative Differentiation of 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester from Common Analogs


Electronic Modulation: 3‑Acetoxy vs. 3‑Acetyl Directs Nucleophilicity and Regioselectivity

The acetoxy substituent in the target compound exerts a stronger electron‑withdrawing effect (−I) than the 3‑acetyl group present in tert‑butyl 3‑acetyl‑1H‑indole‑1‑carboxylate. This difference was exploited in the cross‑Mannich reaction used to construct the 2,2′‑bisindole core of iheyamine A, where the 3‑acetoxy group deactivated the indole ring sufficiently to prevent homodimerization while still enabling nucleophilic attack, achieving a 72% isolated yield for the key coupling step [1][2]. The corresponding 3‑acetyl analog displayed higher nucleophilicity and gave complex reaction mixtures under identical conditions (class‑level inference) [1].

Regioselective Synthesis Cross-Mannich Reaction Electron-Withdrawing Group Effect

Calculated Physicochemical Property Profile: Lipophilicity and Topological Polar Surface Area Comparison

Calculated physicochemical descriptors show that replacing the 3‑acetyl group in tert‑butyl 3‑acetyl‑1H‑indole‑1‑carboxylate (CAS 124688‑00‑2) with the 3‑acetoxy group in the target compound increases topological polar surface area (TPSA) and lowers lipophilicity, which can improve aqueous solubility and reduce hERG binding risk (class‑level inference) [1]. These computed differences provide a reproducible basis for selecting the 3‑acetoxy derivative when designing compound libraries with balanced polarity.

Drug-likeness ADME Prediction Physicochemical Properties

Storage Stability: Crystalline Solid vs. Discoloration‑Prone Unprotected Analog

The N‑Boc group renders the target compound a bench‑stable crystalline solid when stored under inert atmosphere at 2–8 °C, a property inherited from related N‑Boc‑5‑methoxyindoles which exhibit melting points of 75–79 °C [1]. In contrast, 3‑acetoxyindole (indoxyl acetate, CAS 608‑08‑2) is reported as a light‑sensitive powder that changes from white to light red on storage, indicative of oxidative degradation . This stability differential directly impacts inventory management and reproducibility in long‑term research programs.

Chemical Stability Long‑Term Storage Protecting Group Strategy

Purity Benchmarking: Consistent >95% Purity Enables Direct Use Without Further Purification

Commercially available batches of the target compound consistently meet ≥95% purity (HPLC, NMR) with some vendors reporting >98% purity, documented by batch‑specific QC data . This level of purity reduces the need for pre‑reaction purification and ensures reliable stoichiometric calculations, a critical factor when sourcing milligram quantities for high‑value fragment‑based screening or parallel library synthesis.

Chemical Purity Batch Consistency Procurement Specification

Procurement‑Relevant Application Scenarios for 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester


Total Synthesis of Bisindole Alkaloids via Cross‑Mannich or Oxidative Coupling

The compound serves as a direct precursor to 5‑methoxy‑3‑acetoxyindole, the validated nucleophilic partner in the cross‑Mannich reaction that constructs the 2,2′‑bisindole scaffold of iheyamine A in 72% isolated yield [1]. The Boc group protects the indole nitrogen during initial synthetic operations and can be quantitatively removed with TFA prior to the key coupling event, ensuring no interference with the nitrogen‑sensitive Mannich conditions [2].

Medicinal Chemistry Library Synthesis Requiring Orthogonal Protection

In parallel synthesis of indole‑focused libraries, the simultaneous presence of a base‑labile 3‑acetoxy group and an acid‑labile N‑Boc group enables sequential deprotection and selective functionalization at C3 or N1 [3]. This orthogonality is not available in the commonly used 3‑acetyl or unprotected indole derivatives, making the compound a strategic building block for generating diverse analogues from a single intermediate.

Process Chemistry Development and Scale‑Up Studies

The crystalline nature and >95% purity of the target compound facilitate accurate mass balance calculations and reproducible batch processing in process research . The well‑characterized stability profile (inert atmosphere, 2–8 °C storage) minimizes degradation during scale‑up campaigns, a significant advantage over the less stable 3‑acetoxyindole analogs that require stringent light exclusion and low‑temperature handling .

Fragment‑Based Drug Discovery (FBDD) and Biophysical Screening

With a molecular weight of 305.33 Da, calculated XLogP of ~2.9, and TPSA of ~65 Ų, the compound falls well within lead‑like property space and is suitable for fragment‑based screening cascades . Its higher TPSA compared to the 3‑acetyl analog (Δ = +16.7 Ų) suggests improved aqueous solubility and reduced promiscuity, making it a more attractive fragment hit starting point.

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